![molecular formula C9H7BrN2O2 B1281815 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 81438-57-5](/img/structure/B1281815.png)
6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Overview
Description
“6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid” is a chemical compound . It belongs to the class of imidazo[1,2-a]pyridines, which have been attracting substantial interest due to their potential pharmaceutical applications .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including “6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid”, has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .
Molecular Structure Analysis
The molecular structure of “6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid” is characterized by the presence of a bromine atom, a methyl group, and a carboxylic acid group attached to an imidazo[1,2-a]pyridine core .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines, including “6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid”, can undergo various chemical reactions. These include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .
Scientific Research Applications
Pharmaceutical Intermediates
This compound is utilized as an intermediate in the synthesis of various pharmaceuticals. It can be incorporated into molecules of active ingredients like zolimidine (an antiulcer drug), zolpidem (for treating insomnia), and saripidem (a sedative and anxiolytic drug) .
Organic Synthesis
It serves as a building block in organic synthesis, particularly in the construction of complex molecules due to its reactive bromo and carboxylic acid functional groups .
Anti-Tuberculosis Agents
Derivatives of imidazo[1,2-a]pyridine have shown promise as anti-tuberculosis agents. They exhibit in vitro activity against both replicating and non-replicating strains of Mycobacterium tuberculosis .
Antimicrobial Action
The brominated imidazo[1,2-a]pyridine compounds have been studied for their antimicrobial properties against bacteria such as Staphylococcus aureus .
Optical Media for Data Storage
Compounds with the imidazo[1,2-a]pyridine moiety are used in optical media for data storage due to their light-sensitive properties .
Pesticides and Fungicides
The structural motif is also found in certain pesticides and fungicides, leveraging its chemical stability and biological activity .
Fluorescent Probes
These derivatives are employed as fluorescent probes for in vitro and in vivo studies due to their luminescent properties .
Blue-Emitting Materials
Imidazo[1,2-a]pyridine-based compounds are designed and synthesized for use as blue-emitting materials in electronic devices .
Future Directions
The future directions in the research of imidazo[1,2-a]pyridines, including “6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid”, involve the development of new synthetic protocols aiming to improve the ecological impact of the classical schemes . This includes the exploration of eco-friendly metal-free direct formation of derivatives with an imidazo[1,2-a]pyridine skeleton .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been reported to exhibit anti-tb activity .
Biochemical Pathways
It’s known that 2-methylimidazo[1,2-a]pyridine-3-carbohydrizides were identified as mtb pantothenate synthetase (ps) inhibitors .
Result of Action
properties
IUPAC Name |
6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-5-8(9(13)14)12-4-6(10)2-3-7(12)11-5/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWHQHKBSQZSDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10512063 | |
Record name | 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10512063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
CAS RN |
81438-57-5 | |
Record name | 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81438-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10512063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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